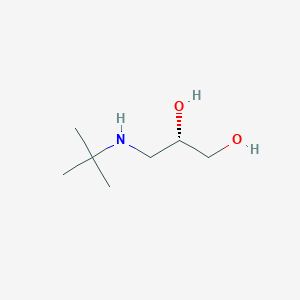

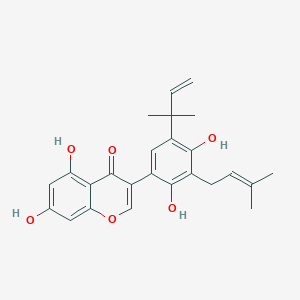

(3-Amino-1H-1,2,4-triazol-5-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-Amino-1H-1,2,4-triazol-5-yl)acetic acid and its derivatives are significant in the field of organic and medicinal chemistry due to their wide range of biological activities. These compounds serve as crucial intermediates for the synthesis of various biologically active molecules.

Synthesis Analysis

The synthesis of 3-amino-1H-1,2,4-triazol-5-yl acetic acid derivatives involves multi-step reaction sequences starting from simple precursors. For example, a methodology for the synthesis of triazolylacetic ester bearing an aminofurazanyl substituent has been developed, showcasing the diversity of synthetic approaches for these compounds (Aleksandrova et al., 2018).

Molecular Structure Analysis

Structural studies, including X-ray diffraction, IR, 1H NMR, and 13C NMR, have been conducted to elucidate the molecular structure of triazole derivatives. These studies reveal strong intermolecular hydrogen bonding and framework structures that are crucial for their biological activity (Şahin et al., 2014).

Chemical Reactions and Properties

The reactivity of (3-amino-1H-1,2,4-triazol-5-yl)acetic acid derivatives involves isomerization and decarboxylation reactions, leading to the formation of various bioactive compounds. The isomerization of 1-aminobarbituric acid to oxotriazolyl aliphatic acids illustrates the chemical versatility of these compounds (Jacobsen et al., 1979).

Physical Properties Analysis

The physical properties, including melting points and solubility, are determined by the structural features of the triazole derivatives. These properties are essential for the application of these compounds in drug formulation and delivery.

Chemical Properties Analysis

Triazole derivatives exhibit a wide range of chemical properties, including acidity and basicity, which are influenced by the substituents on the triazole ring. The study of acid-base properties of triazole derivatives is crucial for understanding their reactivity and interaction with biological targets (Kaplaushenko, 2014).

Wissenschaftliche Forschungsanwendungen

-

Organic Synthesis Reagent

- Field : Organic Chemistry

- Application : This compound is often used as an organic synthesis reagent .

- Method : A common method of preparing “(3-Amino-1H-1,2,4-triazol-5-yl)acetic acid” involves reacting 1-(4-amino-1H-1,2,4-triazol-3-yl)ketone with sodium cyanide, then heating to generate the related triazole derivative, and finally undergoing acid hydrolysis to obtain the final product .

-

Herbicide Precursor

-

Copper (I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Ligand

- Field : Biochemistry

- Application : BTTAA, a derivative of “(3-Amino-1H-1,2,4-triazol-5-yl)acetic acid”, is a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that dramatically accelerates reaction rates and suppresses cell cytotoxicity .

- Results : The use of BTTAA can significantly increase the rate of CuAAC reactions and reduce cell cytotoxicity .

-

Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides

- Field : Organic Chemistry

- Application : This compound is used in the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides .

- Method : Two complementary pathways were proposed and successfully realized in the synthesis of 20 representative examples. These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .

-

Herbicide

- Field : Agriculture

- Application : 3-AT, a derivative of “(3-Amino-1H-1,2,4-triazol-5-yl)acetic acid”, is a nonselective systemic triazole herbicide used on nonfood croplands to control annual grasses and broadleaf and aquatic weeds .

- Results : The use of this compound in the production of herbicides can result in effective control of a wide range of weed species .

-

Electrolyte Additive in Dye Sensitized Solar Cell

Eigenschaften

IUPAC Name |

2-(3-amino-1H-1,2,4-triazol-5-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c5-4-6-2(7-8-4)1-3(9)10/h1H2,(H,9,10)(H3,5,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONMNOXQLJYNSKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NC(=NN1)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340688 |

Source

|

| Record name | (3-Amino-1H-1,2,4-triazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Amino-1H-1,2,4-triazol-5-yl)acetic acid | |

CAS RN |

143832-52-4 |

Source

|

| Record name | (3-Amino-1H-1,2,4-triazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-Amino-4H-1,2,4-triazol-3-yl)acetic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline](/img/structure/B45328.png)

![Methyl 2,4-diaminofuro[2,3-d]pyrimidine-6-carboxylate](/img/structure/B45333.png)